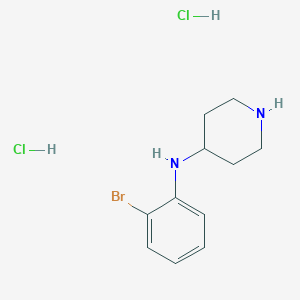
4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene
Descripción general
Descripción
4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, fluorine, and methoxyethoxy groups attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene typically involves the following steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Etherification: The attachment of the methoxyethoxy group to the benzene ring.
These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring. Common reagents used in these reactions include bromine, fluorine sources, and methoxyethanol.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes:
Batch or Continuous Flow Reactors: To control the reaction conditions precisely.
Purification Steps: Such as distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: Where the bromine or fluorine atoms can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove halogen atoms or reduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce phenols or quinones.
Aplicaciones Científicas De Investigación
4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the methoxyethoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluoroanisole: Similar structure but lacks the methoxyethoxy group.
1-Bromo-2-fluoro-4-methoxybenzene: Similar structure with a methoxy group instead of methoxyethoxy.
2-Bromo-4-fluoroanisole: Another halogenated aromatic ether with different substitution patterns.
Uniqueness
4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene is unique due to the presence of both bromine and fluorine atoms along with the methoxyethoxy group. This combination of substituents provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propiedades
IUPAC Name |
4-bromo-1-fluoro-2-(2-methoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSLAOPDEIFBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1444657.png)

![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)









![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)

